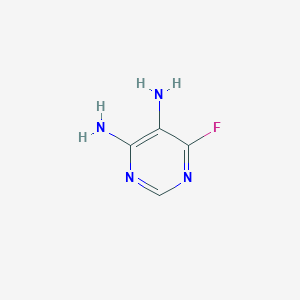

6-Fluoropyrimidine-4,5-diamine

Description

6-Fluoropyrimidine-4,5-diamine is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 6-position and amine groups at the 4- and 5-positions of the pyrimidine ring. Fluorine’s electronegativity and small atomic radius often confer distinct electronic and steric properties compared to bulkier substituents like chlorine, influencing reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

6-fluoropyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWBJYGBHMEGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289983 | |

| Record name | 6-fluoropyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-78-3 | |

| Record name | 6-Fluoro-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoropyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Fluoropyrimidine-4,5-diamine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,4,6-trifluoropyrimidine.

Reaction Conditions: The compound is synthesized through a series of nucleophilic substitution reactions.

Industrial Production: Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-Fluoropyrimidine-4,5-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino groups in the compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.

Common Reagents and Conditions: Typical reagents include ammonia, amines, and thiols, while reaction conditions may involve the use of solvents like acetonitrile and catalysts such as tertiary amines.

Scientific Research Applications

Medicinal Chemistry

6-Fluoropyrimidine-4,5-diamine has been investigated for its potential as an antitumor agent . Fluoropyrimidines generally interfere with pyrimidine metabolism, which is crucial for DNA synthesis.

Case Study:

A study evaluating fluoropyrimidine-based therapies reported significant activity against colorectal cancer (CRC), indicating that compounds like this compound might exhibit similar properties by disrupting cellular proliferation pathways .

Enzyme Inhibition

The compound has shown promise as a potential enzyme inhibitor , particularly targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in nucleotide synthesis pathways.

Mechanism of Action:

The fluorine atom enhances binding affinity to these enzymes, potentially leading to effective inhibition .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-coupling reactions with aryl halides.

- Formation of heterocycles through cyclization processes.

Research has indicated that this compound exhibits significant biological activity beyond its role as an anticancer agent. It interacts with various biochemical pathways and may modulate immune responses.

Case Study:

In a study on inflammatory markers during fluoropyrimidine therapy, patients treated with fluoropyrimidines showed altered levels of interleukins IL-6 and IL-1β, suggesting that compounds like this compound could influence immune modulation in cancer therapy .

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of 6-Fluoropyrimidine-4,5-diamine involves its interaction with biological molecules:

Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase.

Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Chlorine

The substitution of fluorine (F) for chlorine (Cl) in pyrimidine diamines alters key physicochemical properties:

Key Observations :

Comparison with Other Pyrimidine Diamines

(a) 2-Chloro-6-methylpyrimidine-4,5-diamine

- Structure : Chlorine at position 2, methyl at position 4.

- This compound’s synthesis involves reductive amination and chlorination steps .

- Applications : Used in catalytic and pharmaceutical research, highlighting the versatility of pyrimidine diamines in functional materials .

(b) 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine

- Structure : Cyclopentylamine substituent at N3.

- Properties : The cyclopentyl group enhances lipophilicity, which may improve membrane permeability in drug candidates. Molecular weight: 212.68 (C₉H₁₃ClN₄) .

- Synthesis : Similar to other chloro-pyrimidines, involving nucleophilic substitution with cyclopentylamine .

(c) 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine

- Structure : Fluorine at position 6 in a fused pyrazolo-pyrimidine system.

- CAS: 2703696-97-1 .

Structural and Crystallographic Insights

Chloro-substituted analogs, such as 6-chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine, exhibit:

- Crystal Symmetry: Monoclinic P2₁/c space group with a β angle of 109.63° .

- Intermolecular Interactions : N–H···N hydrogen bonds (2.12–2.26 Å) and π-π stacking (3.34 Å interplanar distance) stabilize the crystal lattice .

- Synthetic Yield : ~80% for chloro derivatives via nitro-group reduction and amination .

For this compound, fluorine’s smaller size may lead to tighter crystal packing and stronger hydrogen bonds, though experimental validation is needed.

Biological Activity

6-Fluoropyrimidine-4,5-diamine, a derivative of pyrimidine, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by relevant case studies and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHFN

- CAS Number : 695-78-3

- Structure : Contains a fluorine atom at the 6-position of the pyrimidine ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines. For instance:

- Inhibition of CDK2 and CDK9 : A series of 5-fluoro-N,N-diphenylpyrimidine-2,4-diamine derivatives exhibited potent inhibitory activities against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. The inhibition was correlated with cytotoxicity in tumor cell lines, suggesting a mechanism that disrupts cell cycle progression .

| Compound | GI50 (µM) | Target Enzyme |

|---|---|---|

| 5-Fluoro-N,N-diphenylpyrimidine-2,4-diamine | <1 | CDK2 |

| 5-Fluoro-N,N-diphenylpyrimidine-2,4-diamine | <1 | CDK9 |

Antiviral Activity

This compound has also been evaluated for antiviral properties. Notably:

- Influenza Virus : The compound demonstrated a direct effect on viral replication in mouse models infected with influenza A virus. It resulted in over a 2-log reduction in viral load and improved survival rates in treated mice .

Case Studies

- Anticancer Efficacy : In a study involving various tumor types, compounds similar to this compound were tested against breast and lung cancers. The results indicated substantial tumor growth inhibition compared to standard treatments .

- Viral Replication Study : A subacute toxicity study conducted on healthy mice revealed that oral administration of the compound at high doses (40 mg/kg) was well-tolerated and effective against viral infections .

Safety Profile

The safety profile of this compound has been assessed through various studies:

Q & A

Q. What comparative analyses distinguish this compound from its chloro or methyl analogs in preclinical studies?

- Methodological Answer:

- In vitro toxicity: Compare CC₅₀ values in hepatocyte models (e.g., HepG2) via MTT assays.

- Pharmacokinetics: Assess oral bioavailability (AUC0–24h) and plasma half-life (t½) in murine models.

- Metabolite profiling: Use LC-MS/MS to identify fluorinated vs. dehalogenated metabolites .

Tables for Key Data

| Property | This compound | 6-Chloro Analog | Methyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 128.11 | 144.57 | 142.16 |

| logP | 1.5 | 2.1 | 1.8 |

| IC₅₀ (EGFR, μM) | 0.32 ± 0.05 | 0.89 ± 0.12 | 1.45 ± 0.21 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.